2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17N5O3S2 and its molecular weight is 463.53. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H18N4O2S, with a molecular weight of 366.44 g/mol. It features a thiazole ring and a pyrimidine structure, which are known to influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C19H18N4O2S |
Molecular Weight | 366.44 g/mol |
CAS Number | Not specified |
IUPAC Name | This compound |
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives of pyrimidine and thiazole have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Anticancer Activity : Compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Biological Activity Studies
Several studies have investigated the biological effects of compounds related to this compound. Key findings include:
Anticancer Activity
A study evaluated the cytotoxic effects of a similar compound on various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated an IC50 value of approximately 0.39 µM for HCT116 cells, suggesting significant anticancer potential .
Neuroprotective Effects
Another research effort focused on the neuroprotective capabilities of related compounds against oxidative stress in neuronal cells. The findings highlighted that these compounds could reduce neuronal cell death induced by oxidative stress through the modulation of reactive oxygen species (ROS) levels .
Case Studies
- Study on AChE Inhibition : A derivative was tested for its ability to inhibit AChE activity in vitro, showing a promising IC50 value that suggests potential use in treating Alzheimer's disease .
- Cytotoxicity Assessment : In a comparative study involving various thiazole derivatives, the compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value lower than standard chemotherapeutics .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S2/c1-30-14-8-6-13(7-9-14)27-20(29)19-18(15-4-2-3-5-16(15)24-19)26-22(27)32-12-17(28)25-21-23-10-11-31-21/h2-11,24H,12H2,1H3,(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUNDMJQBZANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.